molecular formula C17H22N4O2S B3619808 N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

Cat. No.: B3619808
M. Wt: 346.4 g/mol
InChI Key: NZPRPVTVDPJQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Amidation Reaction: The final step involves the coupling of the thiadiazole derivative with 4-(2-methylpropanamido)benzoic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the amide or thiadiazole moieties, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic ring and thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE: can be compared with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thiadiazole and benzamide moieties, which may confer unique biological and chemical properties.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-10(2)13(22)18-12-8-6-11(7-9-12)14(23)19-16-21-20-15(24-16)17(3,4)5/h6-10H,1-5H3,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPRPVTVDPJQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

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